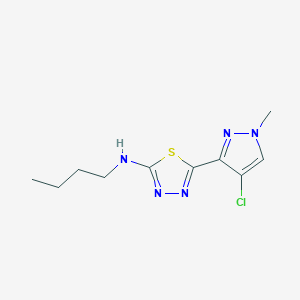
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound that has gained attention in scientific research due to its potential biological activities. This molecule belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
作用機序
The exact mechanism of action of N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including:
1. Inhibition of enzymes: This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in various cellular processes.
2. Modulation of signaling pathways: this compound has been shown to modulate various signaling pathways, such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of gene expression: This compound has been shown to modulate the expression of various genes involved in cellular processes, such as apoptosis, cell cycle regulation, and inflammation.
2. Alteration of protein function: this compound has been shown to alter the function of certain proteins, such as p53 and Bcl-2, which are involved in apoptosis and cancer progression.
実験室実験の利点と制限
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to exhibit high potency in various biological assays, making it a valuable tool for studying biological processes.
2. Diverse biological activities: this compound exhibits diverse biological activities, making it useful for studying various cellular processes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
2. Lack of specificity: This compound may exhibit non-specific effects on cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. Some of the areas that could be explored include:
1. Structure-activity relationships: Further studies could be conducted to investigate the structure-activity relationships of thiadiazole derivatives, including this compound, to identify more potent and selective compounds.
2. Mechanistic studies: More detailed mechanistic studies could be conducted to elucidate the exact mechanisms by which this compound exerts its biological activities.
3. In vivo studies: Further in vivo studies could be conducted to evaluate the efficacy and safety of this compound for potential clinical applications.
In conclusion, this compound is a compound that has shown potential as a bioactive molecule with various applications in scientific research. Further studies are needed to fully elucidate its biological activities and potential clinical applications.
合成法
The synthesis of N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved through a multistep procedure. One of the most common methods involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide, followed by the condensation with butyl isocyanate. The resulting product is then treated with a reducing agent to obtain the final compound.
科学的研究の応用
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has shown potential as a bioactive molecule with various applications in scientific research. Some of the areas where this compound has been investigated include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: Several studies have demonstrated the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
3. Anti-inflammatory activity: this compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of various inflammatory disorders.
特性
分子式 |
C10H14ClN5S |
|---|---|
分子量 |
271.77 g/mol |
IUPAC名 |
N-butyl-5-(4-chloro-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H14ClN5S/c1-3-4-5-12-10-14-13-9(17-10)8-7(11)6-16(2)15-8/h6H,3-5H2,1-2H3,(H,12,14) |
InChIキー |
PHIQLPCIHNKBRD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C |
正規SMILES |
CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
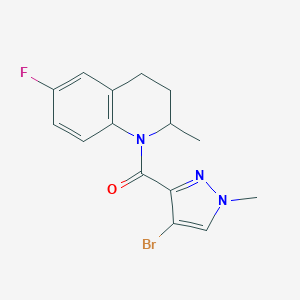

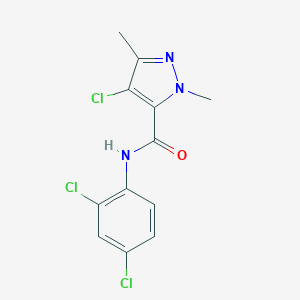
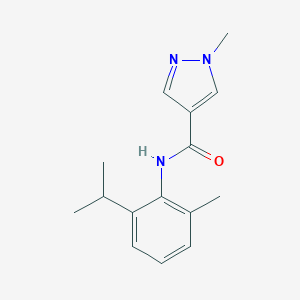
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)


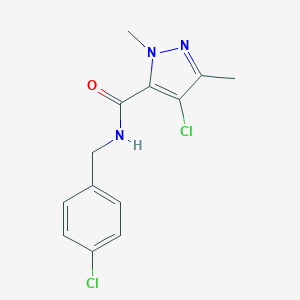
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
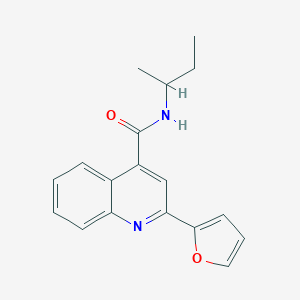
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
